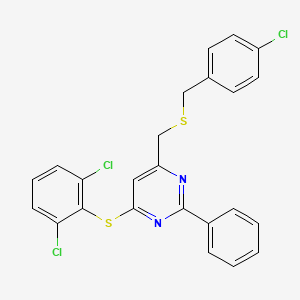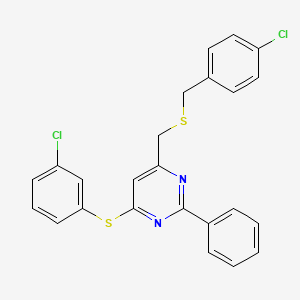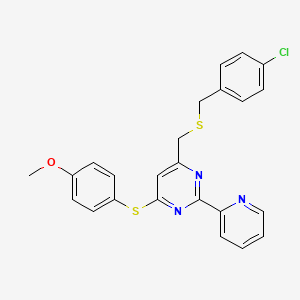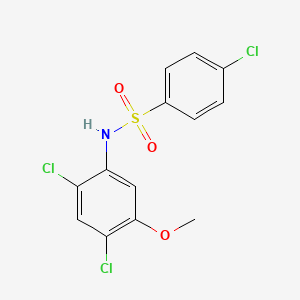
3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Descripción general
Descripción
The compound is a complex organic molecule that contains two dichlorophenyl groups and an oxime group. Dichlorophenyl groups are aromatic rings with two chlorine substitutions, and oximes are compounds with the general formula R1R2C=NOH, where R1 and R2 can be a variety of groups .
Molecular Structure Analysis
The molecular structure would likely show the dichlorophenyl groups attached to a central carbon atom, which is also double-bonded to an oxygen atom and single-bonded to a nitrogen atom. The nitrogen atom would then be bonded to a dichlorobenzyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms on the phenyl rings, as well as the polar C=NOH group. It could potentially undergo reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar oxime group and the aromatic dichlorophenyl groups could impact its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Synthesis Routes : 2-Arylhydrazono-3-oxopropanals react with hydroxylamine hydrochloride to yield corresponding oximes. These can be further cyclized into isoxazoles or converted into 2-arylhydrazono-3-oxonitriles, showing a novel synthesis route for compounds like 3-(3,4-dichlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Characterization of Novel Oxime Ethers : A series of novel oxime ethers, including structures similar to this compound, have been synthesized and characterized using spectroscopic methods, highlighting the potential for diverse applications in chemistry (Erdogan, 2016).
Biochemical Applications
Antibacterial Activity : Oxime ester derivatives, similar in structure to the compound , have shown significant antibacterial activity against a variety of bacteria, suggesting potential applications in developing new antibacterial agents (Liu, Song, Hailiang, & Zuo, 2008).
Enzyme Inhibition : Certain cyanoximes, related structurally to this compound, have been found to inhibit carbonyl reductase, an enzyme involved in resistance to anticancer treatments. This highlights potential applications in cancer research and treatment (Amankrah et al., 2021).
Chemical Properties and Reactions
Base-Catalysed Reactions : Studies on O-aryl oximes, which are structurally related to this compound, have provided insights into their kinetics and reaction mechanisms in various solvents, enhancing understanding of base-catalysed aromatic nucleophilic substitution reactions (Jain, Gupta, & Kumar, 1990).
Beckmann Rearrangement : Cyclopropenone oximes, similar to the compound , show interesting properties under Beckmann rearrangement conditions, offering potential applications in organic synthesis (Yoshida, Yoshida, Totani, Ogata, & Matsumoto, 1990).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3E)-1-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4NO2/c17-12-3-1-11(14(19)8-12)9-23-21-6-5-16(22)10-2-4-13(18)15(20)7-10/h1-4,6-8H,5,9H2/b21-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODJAOSOGBUUOM-AERZKKPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone](/img/structure/B3036030.png)
![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide](/img/structure/B3036031.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-N-phenyl-2-pyridinamine](/img/structure/B3036032.png)
![2-(4-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036034.png)
![2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3036035.png)
![2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B3036037.png)
![(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3036039.png)
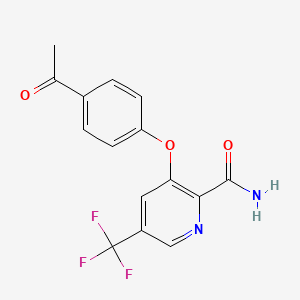
![4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036041.png)
![4-Chlorophenyl {6-[(4-chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfoxide](/img/structure/B3036042.png)
